molecular formula C24H26N6O B2883945 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775454-35-7

4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2883945
CAS No.: 1775454-35-7
M. Wt: 414.513
InChI Key: FTYDLHJRSRWJHA-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a substituted pyrazole with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

  • 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-pyrazolo[1,5-a]pyrazine-2-carboxamide
  • 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxamide

Uniqueness

What sets 4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide apart is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-15-30-22(23(25-17)29(4)16-18-8-6-5-7-9-18)14-21(27-30)24(31)26-19-10-12-20(13-11-19)28(2)3/h5-15H,16H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDLHJRSRWJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N(C)C)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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